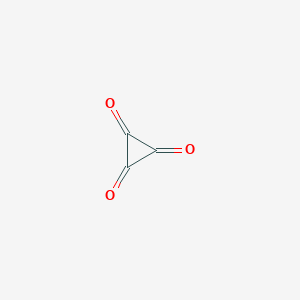
Cyclopropanetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanetrione, also known as trioxocyclopropane, is a unique and little-known oxide of carbon with the chemical formula C₃O₃. It consists of a ring of three carbon atoms, each attached to an oxygen atom with a double bond. This compound can also be thought of as a trimer of carbon monoxide. This compound is thermodynamically unstable and has not been produced in bulk, but it has been detected using mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanetrione is challenging to synthesize due to its instability. The compound has been detected in mass spectrometric studies, but no bulk production method has been established . Theoretical studies suggest that this compound can be synthesized through the trimerization of carbon monoxide under specific conditions, but practical methods remain elusive.
Industrial Production Methods: Currently, there are no industrial production methods for this compound due to its instability and the lack of practical synthetic routes. Research is ongoing to find viable methods for its synthesis and stabilization.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanetrione undergoes various types of reactions, including oxidation, reduction, and substitution. due to its instability, these reactions are primarily theoretical and have been studied using computational methods.
Common Reagents and Conditions: The reactions of this compound typically involve strong oxidizing or reducing agents. For example, it can undergo oxidation to form higher oxides of carbon or reduction to form simpler carbon-oxygen compounds.
Major Products: The major products formed from the reactions of this compound include carbon dioxide, carbon monoxide, and other oxides of carbon. These products are formed due to the high reactivity and instability of the compound .
Scientific Research Applications
Cyclopropanetrione has potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Some of the key applications are:
Chemistry:
High-Energy Density Materials: this compound and its isomers are being studied for their potential use in high-energy density materials due to their high energy release upon decomposition.
Functionalization of Nanomaterials: The carbene-type isomers of this compound can effectively functionalize various nanomaterials, making them useful in the development of advanced materials.
Biology and Medicine:
Biological Probes: this compound derivatives can be used as probes to study biological processes due to their unique chemical properties and reactivity.
Industry:
Mechanism of Action
The mechanism of action of cyclopropanetrione involves its high reactivity due to the strained three-membered ring structure. The compound can undergo various reactions, including isomerization and fragmentation, leading to the formation of more stable products. The molecular targets and pathways involved in these reactions are primarily theoretical and have been studied using computational chemistry methods .
Comparison with Similar Compounds
Cyclopropanetrione is unique among oxocarbons due to its three-membered ring structure and high reactivity. Similar compounds include:
Cyclopropanone: Another three-membered ring compound with a carbonyl group, but with different reactivity and stability.
Cyclopropanedione: A compound with two carbonyl groups, also known for its high reactivity.
Deltic Acid: The neutral equivalent of the deltate anion, which shares some structural similarities with this compound.
Properties
CAS No. |
76719-55-6 |
|---|---|
Molecular Formula |
C3O3 |
Molecular Weight |
84.03 g/mol |
IUPAC Name |
cyclopropane-1,2,3-trione |
InChI |
InChI=1S/C3O3/c4-1-2(5)3(1)6 |
InChI Key |
RONYDRNIQQTADL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















